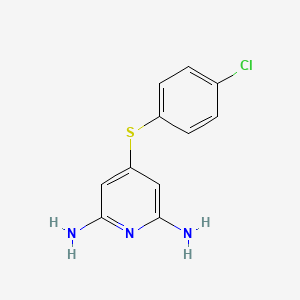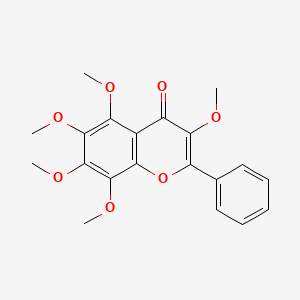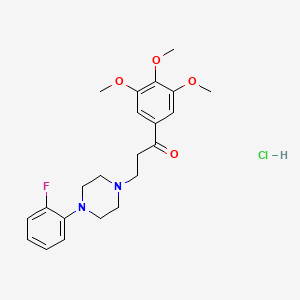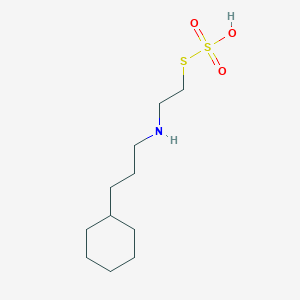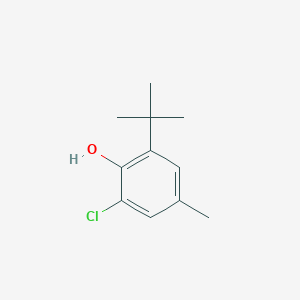
2-tert-Butyl-6-chloro-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-6-chloro-4-methylphenol typically involves the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-6-chloro-4-methylphenol undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions, particularly with nucleophiles, due to the presence of the benzotriazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like ytterbium (II)-benzophenone dianion complex can be used for oxidation reactions.
Substitution: Common nucleophiles and basic conditions are typically employed for substitution reactions.
Major Products
Oxidation Products: Quinone methides are major products formed during oxidation.
Substitution Products: Various substituted benzotriazole derivatives can be formed depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-tert-Butyl-6-chloro-4-methylphenol has diverse applications in scientific research:
Mecanismo De Acción
The primary mechanism of action of 2-tert-Butyl-6-chloro-4-methylphenol involves its ability to absorb UV radiation, thereby preventing the degradation of materials exposed to sunlight. The benzotriazole moiety in the compound absorbs UV light and dissipates the energy as heat, protecting the underlying material .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another benzotriazole-based UV absorber with similar applications.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in various industrial applications.
Uniqueness
2-tert-Butyl-6-chloro-4-methylphenol is unique due to its specific absorption wavelength and its effectiveness in photostabilization, making it a preferred choice in industries requiring UV protection .
Propiedades
Número CAS |
13395-07-8 |
|---|---|
Fórmula molecular |
C11H15ClO |
Peso molecular |
198.69 g/mol |
Nombre IUPAC |
2-tert-butyl-6-chloro-4-methylphenol |
InChI |
InChI=1S/C11H15ClO/c1-7-5-8(11(2,3)4)10(13)9(12)6-7/h5-6,13H,1-4H3 |
Clave InChI |
VPEGIVDIIYIRTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)Cl)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


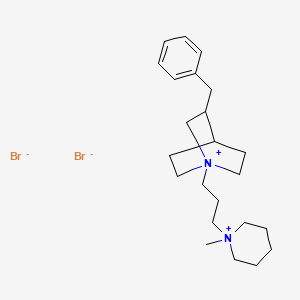
![2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B14708248.png)
![5-Oxo-6,7-dihydro-5h-benzo[7]annulene-2,3-diyl diacetate](/img/structure/B14708255.png)
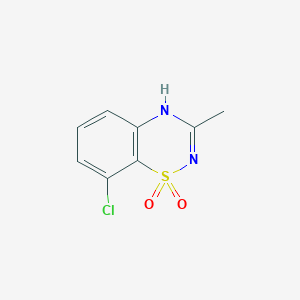
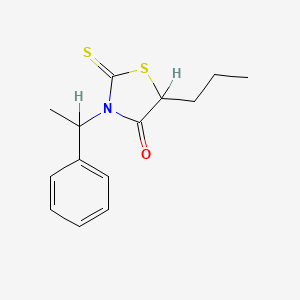
![Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate](/img/structure/B14708276.png)
